5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one is a complex organic compound that features a benzothiazole moiety attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolone derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the ethylhexyl group, which may affect its solubility and bioavailability.
4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one: Lacks the amino group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the benzothiazole and pyrrolone moieties, along with the ethylhexyl group, makes 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one unique. This combination of functional groups provides a balance of solubility, reactivity, and biological activity that is not found in similar compounds.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-5-8-13(4-2)11-22-12-15(23)17(18(22)20)19-21-14-9-6-7-10-16(14)24-19/h6-7,9-10,13H,3-5,8,11-12,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUSZXSGUYPIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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